molecular formula C26H29ClN2O2 B5025121 1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride

1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride

Cat. No. B5025121
M. Wt: 437.0 g/mol
InChI Key: MQSFWWXYYJGDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride, also known as DPP, is a chemical compound that has been extensively researched for its potential in various scientific fields. The compound is a piperazine derivative that has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and future applications.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride involves its ability to act as a selective antagonist of the dopamine D2 receptor. The compound has been shown to inhibit dopamine release in the brain, which can lead to a decrease in the reward response and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including its ability to decrease dopamine release in the brain, reduce drug-seeking behavior, and improve cognitive function. The compound has also been shown to have potential as a treatment for addiction, depression, and anxiety.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride has several advantages and limitations for lab experiments. One advantage is its ability to selectively target the dopamine D2 receptor, which can lead to a reduction in drug-seeking behavior. However, one limitation is that the compound has a short half-life, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for research related to 1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride. One potential direction is the development of new analogs of the compound that have improved pharmacological properties, such as a longer half-life and increased selectivity for the dopamine D2 receptor. Another potential direction is the investigation of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, this compound, or this compound, is a promising compound that has shown potential in various scientific fields. Its mechanism of action, biochemical and physiological effects, and future applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride involves the reaction of diphenylmethane with 4-methylphenoxyacetyl chloride in the presence of piperazine and triethylamine. The resulting product is then purified by recrystallization to obtain the final compound, this compound.

Scientific Research Applications

1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride has been studied for its potential in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. The compound has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and future applications.

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2.ClH/c1-21-12-14-24(15-13-21)30-20-25(29)27-16-18-28(19-17-27)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,26H,16-20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSFWWXYYJGDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.